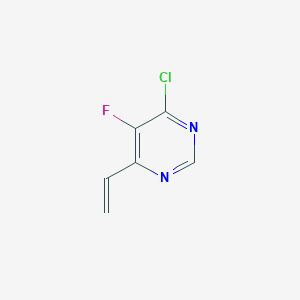

4-Chloro-5-fluoro-6-vinylpyrimidine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their rings, with nitrogen, oxygen, and sulfur being the most common heteroatoms. srmist.edu.inwiley-vch.de Pyrimidine (B1678525) is a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of the ring. numberanalytics.com This fundamental structure is a key component in a multitude of biologically significant molecules. numberanalytics.comresearchgate.net The study of such compounds, their synthesis, properties, and applications, falls under the broad and vital discipline of heterocyclic chemistry. wiley-vch.degla.ac.uk

Significance of the Pyrimidine Scaffold in Chemical Synthesis

The pyrimidine nucleus is a foundational element in the structure of nucleic acids (cytosine, thymine, and uracil), as well as in various vitamins and coenzymes. jacsdirectory.comgsconlinepress.comnih.gov This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govbohrium.com The pyrimidine ring system offers numerous sites for structural modification, allowing for the synthesis of a diverse array of compounds with a wide spectrum of pharmacological activities. bohrium.commdpi.com Consequently, pyrimidine derivatives have been extensively investigated and developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others. nih.govnih.gov

The versatility of the pyrimidine scaffold also extends to its role as a building block in the synthesis of more complex heterocyclic systems. gsconlinepress.com Its reactivity allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of numerous bioactive compounds. orientjchem.orgchemicalbook.com

Overview of Halogenation and Vinyl Substitution in Pyrimidine Derivatives

The introduction of halogen atoms and vinyl groups onto the pyrimidine ring significantly influences the molecule's electronic properties and reactivity. Halogenation, the process of introducing one or more halogen atoms, can alter the electron distribution within the pyrimidine ring, affecting its chemical behavior and biological activity. nih.gov The specific halogen and its position on the ring can lead to distinct spectroscopic and reactive characteristics. nih.govrsc.org For instance, halogenated pyrimidines have shown promise as anticancer agents. nih.gov

The vinyl group, a carbon-carbon double bond, is a crucial functional group in organic synthesis. Its presence on the pyrimidine ring opens up possibilities for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. wikipedia.orgnumberanalytics.comlumenlearning.com These reactions are powerful tools for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures. numberanalytics.comuwindsor.ca The reactivity of vinyl halides in these coupling reactions is often dependent on the specific halogen, with vinyl iodides generally being more reactive than vinyl chlorides or bromides. wikipedia.org

Research Gaps and Objectives for 4-Chloro-5-fluoro-6-vinylpyrimidine

While the synthesis and properties of various halogenated and vinyl-substituted pyrimidines have been explored, a comprehensive understanding of the specific compound this compound remains an area of active investigation. The combination of a chloro, a fluoro, and a vinyl group on the pyrimidine ring presents a unique set of electronic and steric properties that warrant detailed study.

Key research objectives for this compound include:

Elucidating efficient and selective synthetic routes.

Characterizing its spectroscopic properties (NMR, IR, Mass Spectrometry) to confirm its structure and understand its electronic environment.

Investigating its reactivity in various chemical transformations, particularly in cross-coupling reactions to explore its potential as a synthetic building block.

Exploring its potential applications in medicinal chemistry and materials science based on its unique structural features.

The following sections will delve into the known information regarding the synthesis, properties, and reactivity of this compound, aiming to provide a thorough and scientifically accurate overview of this intriguing heterocyclic compound.

Chemical and Physical Properties of this compound

The specific properties of this compound are crucial for its handling, storage, and application in chemical synthesis. Below is a table summarizing some of its key predicted and reported physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFN₂ | amadischem.com |

| Molecular Weight | 158.56 g/mol | amadischem.com |

| Boiling Point | 233.9±40.0 °C (Predicted) | lookchem.com |

| Density | 1.343±0.06 g/cm³ (Predicted) | lookchem.com |

| Vapor Pressure | 1.04-1.733hPa at 20-25℃ | lookchem.com |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | lookchem.com |

| Appearance | Not explicitly stated, but related compounds are liquids or solids. | |

| SMILES | ClC1N=CN=C(C=C)C=1F | amadischem.com |

| InChIKey | OOPSUAVKHZVJLT-UHFFFAOYSA-N | amadischem.com |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from simpler pyrimidine precursors. One reported method involves the following key transformations:

Formation of a Hydroxypyrimidine: The synthesis can begin with the cyclocondensation of a suitable precursor like ethyl 2-fluoropropionylacetate with formamidine (B1211174) acetate (B1210297) in the presence of a base such as sodium methoxide (B1231860) to yield 6-ethyl-5-fluoro-4-hydroxypyrimidine. google.com

Chlorination: The resulting hydroxypyrimidine is then subjected to chlorination to replace the hydroxyl group with a chlorine atom. This is a common transformation in pyrimidine chemistry. google.com

Introduction of the Vinyl Group: A crucial step is the introduction of the vinyl group. One approach involves a cross-coupling reaction. For instance, a di-substituted pyrimidine like 4,6-dichloro-5-fluoropyrimidine (B1312760) can be reacted with a vinylating agent such as potassium vinyltrifluoroborate or tri-n-butyl(vinyl)tin in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride. lookchem.com This selectively replaces one of the chloro groups with a vinyl group.

Another potential route involves the modification of a pre-existing alkyl group on the pyrimidine ring. For example, a compound like 4-chloro-5-fluoro-6-methylpyrimidine (B1591844) could potentially be converted to the vinyl derivative, although specific reagents for this direct transformation are not detailed in the provided search results. lookchem.com

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the vinyl protons and the proton on the pyrimidine ring. The vinyl protons would likely appear as a complex multiplet due to cis, trans, and geminal coupling. The pyrimidine proton would appear as a singlet or a doublet depending on coupling with the fluorine atom.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached halogens and the nitrogen atoms in the ring.

¹⁹F NMR: The fluorine NMR spectrum would show a signal characteristic of a fluorine atom attached to an aromatic ring, likely coupled to the adjacent protons and carbon atoms.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=C stretching of the vinyl group and the aromatic ring, C-H stretching and bending vibrations, and C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (158.56 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of the vinyl group, chlorine, or fluorine atoms.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups. The presence of a chlorine atom and a vinyl group makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.

The vinyl group can participate in reactions like the Heck, Suzuki, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl substituents at the 6-position. wikipedia.orgnumberanalytics.com The chlorine atom at the 4-position is also susceptible to nucleophilic substitution, providing another handle for functionalization. This dual reactivity makes this compound a valuable building block for creating a library of novel pyrimidine derivatives.

Given the broad range of biological activities associated with pyrimidine derivatives, compounds synthesized from this compound could have potential applications in medicinal chemistry. jacsdirectory.comnih.govnih.gov The introduction of specific substituents through cross-coupling reactions could lead to the discovery of new drug candidates with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethenyl-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPSUAVKHZVJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=NC=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287664 | |

| Record name | 4-Chloro-6-ethenyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403893-61-7 | |

| Record name | 4-Chloro-6-ethenyl-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403893-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethenyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-fluoro-6-vinylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.229.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 5 Fluoro 6 Vinylpyrimidine

Precursor Compounds and Starting Materials

The foundation for the synthesis of 4-chloro-5-fluoro-6-vinylpyrimidine lies in the availability of suitably functionalized pyrimidine (B1678525) precursors. These starting materials provide the essential heterocyclic framework upon which the final structure is built.

A primary and crucial intermediate for the synthesis of this compound is 4,6-dichloro-5-fluoropyrimidine (B1312760). lookchem.com This compound is highly valued because its structure contains two chlorine atoms at positions 4 and 6, which exhibit differential reactivity. This allows for a selective substitution reaction, enabling the introduction of the vinyl group at the 6-position while retaining the chlorine atom at the 4-position.

The synthesis of 4,6-dichloro-5-fluoropyrimidine itself is an important industrial process, often starting from 4,6-dihydroxy-5-fluoropyrimidine. google.comgoogle.com One established method involves reacting 4,6-dihydroxy-5-fluoropyrimidine with a chlorinating agent like phosphorus oxychloride. google.comgoogle.com Alternative processes have been developed to avoid the use of large quantities of phosphorus oxychloride and the associated waste treatment challenges, employing reagents like phosgene (B1210022) in the presence of a catalyst. google.com The availability of this dichloro-intermediate is a linchpin for the subsequent vinylation step.

While 4,6-dichloro-5-fluoropyrimidine is a principal precursor, other fluorinated pyrimidines serve as foundational building blocks in related synthetic pathways. The synthesis of various fluorinated pyrimidines often begins with acyclic precursors. For example, 5-fluoro-6-ethyl-4-hydroxypyrimidine can be synthesized and subsequently chlorinated to provide a 4-chloro-5-fluoro-6-ethylpyrimidine intermediate. google.com This highlights a general strategy where a hydroxypyrimidine is converted to a more reactive chloropyrimidine.

Syntheses can also start from simpler fluorinated compounds. For instance, potassium 2-cyano-2-fluoroethenolate has been used as a versatile building block that reacts with amidine hydrochlorides to form various 4-amino-5-fluoropyrimidines under mild conditions. nih.gov Although this specific route does not directly yield the target vinylpyrimidine, it demonstrates the broader synthetic strategies employed to construct the core fluorinated pyrimidine ring system from non-cyclic starting materials. nih.gov

Carbon-Carbon Bond Formation for Vinyl Group Introduction

The introduction of the vinyl group onto the pyrimidine ring is a critical step that requires the formation of a new carbon-carbon bond. Palladium-catalyzed cross-coupling reactions are the premier choice for this transformation due to their efficiency and functional group tolerance.

The Stille coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound from 4,6-dichloro-5-fluoropyrimidine. lookchem.com The reaction is valued for the stability of the organotin reagents to air and moisture. wikipedia.org The general mechanism involves the oxidative addition of the organic halide to a Palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

In the context of synthesizing this compound, the vinyl group is introduced using an organotin reagent. lookchem.com The specific reagent used for this purpose is tri-n-butyl(vinyl)tin. lookchem.com This compound serves as the source of the vinyl moiety that is transferred to the pyrimidine ring. The sp²-hybridized vinyl group is an ideal substrate for Stille coupling reactions. wikipedia.org One of the key advantages of using organostannanes like tri-n-butyl(vinyl)tin is their commercial availability and stability. wikipedia.org

Table 1: Reactants for Stille Coupling

| Role | Compound Name | Formula |

|---|---|---|

| Pyrimidine Substrate | 4,6-Dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ |

The success of the Stille coupling is highly dependent on the palladium catalyst and its associated ligands. libretexts.org For the reaction between 4,6-dichloro-5-fluoropyrimidine and tri-n-butyl(vinyl)tin, a specific catalytic system that has been successfully employed is bis-triphenylphosphine-palladium(II) chloride [PdCl₂(PPh₃)₂] in dichloromethane (B109758) as a solvent. lookchem.com Although this is a Pd(II) complex, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle. libretexts.org

The ligands attached to the palladium center, in this case, triphenylphosphine (B44618) (PPh₃), play a crucial role. They stabilize the palladium complex and influence its reactivity. The development of advanced, bulky, and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of Stille couplings, allowing reactions to proceed under milder conditions and with more challenging substrates, such as aryl chlorides. orgsyn.org In the documented synthesis, the reaction is performed under reflux in an inert atmosphere for approximately 72 hours, achieving a reported yield of 71%. lookchem.com

Table 2: Catalytic System and Reaction Conditions

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | Bis-triphenylphosphine-palladium(II) chloride | lookchem.com |

| Solvent | Dichloromethane | lookchem.com |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | lookchem.com |

| Temperature | Reflux | lookchem.com |

| Duration | 72.25 hours | lookchem.com |

| Yield | 71.0% | lookchem.com |

Stille Coupling Reactions

Optimization of Reaction Conditions (Solvent, Temperature, Inert Atmosphere)

The success and efficiency of synthesizing complex molecules like this compound are critically dependent on the optimization of reaction conditions. Key parameters such as solvent, temperature, and the use of an inert atmosphere are manipulated to maximize product yield, minimize reaction time, and reduce the formation of unwanted byproducts.

Solvent: The choice of solvent can dramatically influence reaction outcomes. For instance, in cycloaddition reactions used to form heterocyclic rings, solvents like tetrahydrofuran (B95107) (THF), dichloromethane, toluene, acetonitrile, and dioxane have been shown to yield the desired product in moderate amounts, while polar protic solvents like methanol (B129727) can lead to the decomposition of starting materials. researchgate.net The optimal solvent is often determined empirically; in one study, THF was identified as the superior solvent, providing a 61% yield under initial test conditions. researchgate.net The use of green solvents, such as polyethylene (B3416737) glycol (PEG), is also an area of increasing interest to develop more environmentally benign synthetic methods. researchgate.net

Inert Atmosphere: Many organometallic catalysts and reagents used in cross-coupling reactions are sensitive to oxygen and moisture. Therefore, conducting these reactions under an inert atmosphere (typically nitrogen or argon) is standard practice to prevent the degradation of the catalyst and reagents, ensuring the integrity and efficiency of the catalytic cycle.

The following table illustrates the impact of solvent and temperature optimization on the yield of a model reaction for synthesizing a substituted furan, demonstrating principles applicable to heterocyclic synthesis.

Table 1: Effect of Solvent and Temperature on Reaction Yield

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5 | DBU | THF | Room Temp | 0.5 | 61 |

| 7 | DBU | Methanol | Room Temp | 0.5 | Decomposition |

| 8 | DBU | Dichloromethane | Room Temp | 0.5 | 52 |

| 9 | DBU | Toluene | Room Temp | 0.5 | 45 |

| 10 | DBU | Acetonitrile | Room Temp | 0.5 | 55 |

| 11 | DBU | Dioxane | Room Temp | 0.5 | 58 |

| 12 | DBU | THF | 0 | 10 min | 82 |

Data sourced from a study on the synthesis of 2-functionalized furans, demonstrating general principles of reaction optimization. researchgate.net

Suzuki Coupling Strategies for Vinyl Pyrimidine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating aryl-aryl, aryl-vinyl, or vinyl-vinyl linkages. libretexts.org It is a cornerstone strategy for the synthesis of vinyl pyrimidines, where a vinyl group is attached to the pyrimidine ring. nih.govmdpi.com The reaction typically involves the coupling of an organoboron compound (like a vinylboronic acid or ester) with a halo-pyrimidine (e.g., a chloro- or bromopyrimidine) in the presence of a palladium catalyst and a base. libretexts.org

The catalytic cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the halopyrimidine, inserting itself into the carbon-halogen bond to form a palladium(II) complex. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its vinyl group to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The palladium(II) complex eliminates the final product (the vinyl pyrimidine), which regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

Key components for a successful Suzuki coupling include:

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and commercially available catalyst for these transformations. nih.govmdpi.com

Base: A base such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium carbonate (Na₂CO₃) is essential for the activation of the boronic acid. mdpi.com

Solvent: Aprotic solvents like 1,4-dioxane, toluene, and dimethylformamide (DMF) are frequently employed, often in combination with water. mdpi.comrsc.org

Microwave-assisted Suzuki coupling has emerged as an efficient method, often leading to significantly reduced reaction times and improved yields. mdpi.com The choice of reactants is also crucial; electron-rich boronic acids tend to give better yields compared to electron-withdrawing ones when coupled with electron-deficient pyrimidine rings. mdpi.com

Table 2: Optimization of Suzuki Coupling for 2,4-Dichloropyrimidine (B19661) with Phenylboronic Acid

| Entry | Catalyst | Base | Solvent | Method | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Reflux | 18 | 40 |

| 2 | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | Reflux | 18 | 20 |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | Reflux | 18 | 35 |

| 4 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Microwave (150°C) | 0.5 | 92 |

| 5 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Microwave (150°C) | 0.5 | 88 |

Data adapted from a study on microwave-assisted Suzuki coupling of dichloropyrimidines. mdpi.com

Exploration of Other Cross-Coupling Methodologies

While Suzuki coupling is prevalent, other transition-metal-catalyzed cross-coupling reactions provide alternative routes for forming the C-C bond in vinyl pyrimidines. These methods can offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

Stille Coupling: This reaction pairs an organohalide or triflate with an organotin reagent (stannane) and is catalyzed by palladium. psu.edu It is known for its excellent functional group tolerance and the stability of the organotin reagents. psu.edu Stille reactions have been successfully used to couple vinylstannanes with phosphorylated enols derived from pyrazines and lactams, demonstrating their utility for similar heterocyclic systems. psu.edu

Negishi Coupling: The Negishi reaction involves the coupling of an organohalide with an organozinc reagent, typically catalyzed by nickel or palladium. psu.edu Organozinc reagents are generally more reactive than organoboron or organotin compounds, which can be advantageous for less reactive substrates. psu.edu

Heck Coupling: The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. psu.edu To synthesize a vinyl pyrimidine via this method, a halopyrimidine could be reacted directly with ethylene (B1197577) or a protected form of ethylene.

Decarboxylative Cross-Coupling: An emerging strategy involves the use of carboxylic acids as substrates, which are often abundant and inexpensive. acs.org In this approach, a C-C bond to a carboxylate group is cleaved and replaced with a new C-C bond. This has been achieved for the vinylation of alkyl carboxylic acids by merging photoredox and nickel catalysis, presenting a novel route that avoids pre-functionalized organometallic reagents. acs.org

Halogenation and Halogen Exchange Strategies

The introduction of chlorine and fluorine onto the pyrimidine ring is a critical step in the synthesis of the target compound. This is achieved through direct halogenation or halogen exchange reactions, where regioselectivity—the ability to introduce the halogen at a specific position—is paramount.

Regioselective Halogenation Approaches within Pyrimidine Systems

Achieving regioselectivity in the halogenation of pyrimidine systems is crucial for building the desired molecular architecture. The inherent electronic properties of the pyrimidine ring, influenced by existing substituents, direct incoming electrophiles to specific positions. Several methods have been developed to control this selectivity.

One common approach involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), as electrophilic halogenating agents. nih.gov These reagents are often used under mild conditions and can provide high regioselectivity. For instance, a highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides uses N-halosuccinimides in an ionic liquid medium without a catalyst. elsevierpure.com

Another advanced technique employs hypervalent iodine(III) reagents in combination with potassium halide salts. rsc.org This method allows for the direct and regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines at room temperature using water as a green solvent, demonstrating high efficiency and good to excellent yields. rsc.org The mechanism is believed to involve an electrophilic substitution. rsc.org The position of halogenation is strongly influenced by the electronic distribution in the pyrimidine ring, which can be modulated by substituents. deepdyve.com

Chlorination of Pyrimidine Rings (e.g., using Phosphorus Oxychloride)

The conversion of hydroxypyrimidines (or pyrimidones) to chloropyrimidines is a fundamental transformation in heterocyclic chemistry, and the use of phosphorus oxychloride (POCl₃) is the classic and most widely employed method. nih.govresearchgate.net This reaction has been known for over a century and typically involves heating the hydroxy-containing substrate in excess POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine (B92270). nih.govdeepdyve.com

The function of POCl₃ is to convert the hydroxyl groups into chloro substituents. google.com The tertiary amine acts as a base and reaction promoter. google.com Traditional protocols often use a large excess of POCl₃, which also serves as the solvent. However, this creates significant environmental and safety concerns, especially on a large scale, due to the difficulty of quenching the excess corrosive reagent. nih.gov

Modern improvements have focused on developing solvent-free procedures that use a stoichiometric or near-equimolar amount of POCl₃. nih.govresearchgate.net These reactions are typically run in a sealed reactor at high temperatures (e.g., 160 °C) for a few hours. nih.gov This approach is not only more environmentally friendly and economical but also simplifies the work-up process and often provides high yields and purity. nih.govresearchgate.net

Table 3: Solvent-Free Chlorination of Hydroxy-Heterocycles with Equimolar POCl₃

| Substrate | Product | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Hydroxypyrimidine | 2-Chloropyrimidine (B141910) | 2 | 160 | 90 |

| 4-Hydroxy-6-methylpyrimidine | 4-Chloro-6-methylpyrimidine | 2 | 160 | 92 |

| 4-Hydroxypyridine-2-carboxylic acid | 4-Chloropyridine-2-carboxylic acid | 2 | 160 | 85 |

| 2-Hydroxy-6-methylpyridine | 2-Chloro-6-methylpyridine | 2 | 160 | 95 |

Data sourced from a study on large-scale solvent-free chlorination. researchgate.net

Fluorination Methodologies for Pyrimidine Derivatives

Introducing fluorine into aromatic rings, including pyrimidines, can be challenging but is highly valuable due to the unique properties fluorine imparts on molecules. nih.govmdpi.com Several strategies exist for the fluorination of pyrimidine derivatives.

Use of Fluorinated Building Blocks: One of the most straightforward approaches is to construct the pyrimidine ring from small, pre-fluorinated starting materials. nih.gov For example, fluorinated pyrimidines can be synthesized in excellent yields under mild conditions by reacting amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate. nih.gov This avoids the need for harsh fluorinating agents on the pre-formed heterocycle. nih.gov

Electrophilic Fluorination: This method involves treating an electron-rich pyrimidine with an electrophilic fluorine source ("F⁺" equivalent). Reagents like Selectfluor (F-TEDA-BF₄) are widely used for this purpose. These reactions are a form of late-stage fluorination that can be applied to complex molecules. rsc.org

Nucleophilic Fluorination (Halogen Exchange): The Balz-Schiemann reaction is a classic method, but more modern nucleophilic aromatic substitution (SₙAr) reactions are common. This typically involves displacing a good leaving group, such as a chloro or nitro group, from an activated pyrimidine ring with a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction often requires high temperatures and aprotic polar solvents.

Deoxyfluorination: This technique converts a hydroxyl group into a fluorine atom. acs.org It is a powerful method for synthesizing fluorinated compounds from readily available alcohols. Diethylaminosulfur trifluoride (DAST) is a popular reagent for this transformation, capable of converting alcohols to monofluorides and ketones to geminal difluorides. acs.org However, DAST can be thermally unstable. Newer reagents like PyFluor have been developed as more stable and selective alternatives that minimize side reactions like elimination. acs.org

Table 4: Comparison of Deoxyfluorination Reagents for a Model Alcohol

| Reagent | Conditions | Product | Yield (%) | Elimination Byproduct (%) |

|---|---|---|---|---|

| DAST | CH₂Cl₂, 0°C to rt | Fluorinated product | 51 | 49 |

| Deoxo-Fluor | CH₂Cl₂, 0°C to rt | Fluorinated product | 60 | 40 |

| PyFluor | THF, rt | Fluorinated product | 91 | 9 |

Data adapted from a study comparing deoxyfluorination reagents. acs.org

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides

The synthesis of functionalized aromatic and vinylic compounds, such as this compound, often involves the strategic manipulation of halogen substituents. Metal-mediated halogen exchange reactions, also known as aromatic or vinylic Finkelstein reactions, are of significant importance in this context. frontiersin.orgnih.gov These processes allow for the selective replacement of one halogen atom with another on an aryl or vinyl halide, which is particularly useful for converting a less reactive halide (like chloride) into a more reactive one (like iodide) to facilitate subsequent cross-coupling reactions, or conversely, to block an undesired reaction site. frontiersin.orgnih.gov

While nucleophilic substitution reactions are standard for alkyl halides, they are generally not feasible for aryl or vinyl halides unless the ring is highly activated. frontiersin.org The use of metal catalysts, however, enables these transformations. frontiersin.org The mechanism of these exchanges can vary, but a common pathway involves an oxidative addition of the aryl/vinyl halide to a low-valent metal center, followed by halide exchange on the metal complex and subsequent reductive elimination to yield the new halogenated product. researchgate.net Copper and nickel complexes are frequently employed for these transformations. researchgate.net For instance, copper-catalyzed Finkelstein reactions have proven to be a synthetically valuable method for converting aryl bromides to aryl iodides. researchgate.netresearchgate.net

In the context of this compound, a key synthetic step is the introduction of the vinyl group onto the pyrimidine ring. While not a halogen exchange, a related and crucial metal-mediated process is the Stille or Suzuki-Miyaura cross-coupling reaction. A documented route to obtain the target compound involves the reaction of 4,6-dichloro-5-fluoropyrimidine with a vinylating agent like tri-n-butyl(vinyl)tin (in a Stille coupling) or potassium vinyltrifluoroborate (in a Suzuki-Miyaura coupling). lookchem.com These reactions are typically catalyzed by palladium complexes, such as bis(triphenylphosphine)palladium(II) chloride. lookchem.com This demonstrates the critical role of metal-mediated C-C bond formation, a close cousin to halogen exchange, in the synthesis of complex vinylpyrimidines.

Cyclization and Ring Formation Approaches Pertinent to Pyrimidine Synthesis

The construction of the pyrimidine ring itself is the foundational step in the synthesis of this compound. Cyclization and ring-forming reactions are central to creating this heterocyclic core from acyclic precursors. A variety of methods have been developed for pyrimidine synthesis, many of which are adaptable for producing fluorinated analogues.

A prominent strategy involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. The classic Biginelli reaction, for example, is a three-component reaction that condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form a dihydropyrimidine (B8664642), which can be subsequently oxidized. tandfonline.com

For the synthesis of specifically fluorinated pyrimidines, modern methods often utilize fluorinated building blocks. A highly relevant approach is the cyclocondensation of potassium 2-cyano-2-fluoroethenolate with amidine hydrochlorides. nih.gov This method provides a direct route to 4-amino-5-fluoropyrimidines under mild conditions and tolerates a broad range of functional groups, yielding the products in generally excellent yields. nih.gov

Another pertinent pathway involves building a substituted pyrimidine ring that can be later modified. For instance, the synthesis of the related intermediate 6-ethyl-5-fluoro-4-hydroxypyrimidine can be achieved through the cyclization of an enamination product (derived from α-fluoropropionylacetate) with formamide (B127407) in the presence of a base. google.com The resulting hydroxypyrimidine can then be chlorinated at the 4-position using a reagent like phosphorus oxychloride (POCl₃) to yield a 4-chloropyrimidine (B154816) intermediate. google.com This intermediate is then poised for further functionalization, such as the introduction of a vinyl group.

Modern advancements also include iridium-catalyzed multicomponent synthesis, which can assemble highly substituted pyrimidines from amidines and multiple alcohol components in a regioselective manner. acs.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of pyrimidine derivatives. benthamdirect.comrasayanjournal.co.in This involves a focus on environmentally benign solvents, non-toxic reagents, and energy-efficient reaction conditions.

A major focus of green chemistry is the replacement of volatile, flammable, and toxic organic solvents. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents often have poor solubility in water, various techniques have been developed to overcome this limitation. researchgate.net Ethanol is another solvent considered to be environmentally friendly and has been used in green synthetic protocols for heterocycles. mdpi.com The development of syntheses in such solvents is a key goal for the sustainable production of pyrimidines. benthamdirect.com

The move towards green chemistry encourages the use of less toxic and more efficient reagents. benthamdirect.com A notable example in pyrimidine chemistry is the development of an eco-friendly method for iodination. Instead of using harsh and toxic reagents like sulfuric and nitric acid, a solvent-free method using solid iodine and silver nitrate (B79036) (AgNO₃) has been developed, offering high yields and short reaction times. nih.gov Another sustainable approach involves using starting materials derived from renewable resources, such as the use of alcohols accessible from biomass to construct the pyrimidine ring via catalytic methods. acs.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rasayanjournal.co.in For pyrimidine synthesis, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. tandfonline.comrsc.org This technique often allows for solvent-free conditions, further enhancing its environmental credentials. cdnsciencepub.com The Biginelli three-component cyclocondensation to produce pyrimidines, for instance, has been shown to proceed efficiently under microwave irradiation with yields ranging from 65–90%. tandfonline.com This rapid and efficient heating method is a cornerstone of modern, green approaches to synthesizing pyrimidine libraries. rsc.orgnih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Pyrimidine Derivatives This table is based on data for the synthesis of various oxo- and thioxopyrimidines as reported in the literature. tandfonline.com

Click to view interactive data table

| Product | Aryl Aldehyde Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Ethyl-4-(3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3-Nitro | Not specified, but synthesized | 111 |

| Ethyl-4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3-Bromo | Not specified, but synthesized | 171 |

| 4-(4-Dimethylaminophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-methylketone | 4-Dimethylamino | Not specified, but synthesized | 239 |

Chemical Reactivity and Transformation of 4 Chloro 5 Fluoro 6 Vinylpyrimidine

Reactivity of the Vinyl Moiety

The vinyl group attached to the pyrimidine (B1678525) ring is a key functional handle, susceptible to a variety of addition reactions and capable of participating in polymerization processes.

Electrophilic and Nucleophilic Additions to the Olefinic Bond

While specific studies on electrophilic and nucleophilic additions directly to the vinyl group of 4-chloro-5-fluoro-6-vinylpyrimidine are not extensively detailed in the provided search results, the general principles of olefin chemistry can be applied. The electron-withdrawing nature of the di-halogenated pyrimidine ring is expected to deactivate the vinyl group towards electrophilic attack. Conversely, this electronic characteristic would make the double bond more susceptible to nucleophilic attack, particularly through conjugate addition mechanisms.

Polymerization Potential and Oligomerization Studies

The presence of the vinyl group suggests that this compound can undergo polymerization. One method to potentially mitigate the challenges of direct polymerization of sensitive substrates is to utilize protecting groups. For instance, the Dess-Martin periodinane oxidation can transform a sensitive α,β-unsaturated alcohol into its corresponding aldehyde, which can be a valuable synthetic intermediate. wikipedia.org This suggests that derivatives of the vinyl group could be employed in controlled polymerization or oligomerization reactions.

Role as a Tunable Reactive Group in Advanced Chemical Synthesis

The vinyl group serves as a versatile precursor for a variety of functional groups. For example, it can be transformed into other functionalities through methods like oxidation or reduction, expanding its utility in the synthesis of complex molecules. The reactivity of the vinyl moiety, in conjunction with the reactivity of the halogen substituents, allows for a stepwise and controlled functionalization of the molecule.

Reactivity of Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the pyrimidine ring are key sites for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidines

SNAr reactions are a class of substitution reactions where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The pyrimidine ring, being an electron-deficient heterocycle, is particularly activated towards such nucleophilic attacks. wikipedia.orgacs.org The presence of electron-withdrawing groups, like the vinyl group and the additional halogen, further enhances the ring's electrophilicity, facilitating these substitution reactions. wikipedia.orgmasterorganicchemistry.com

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the leaving group restores the aromaticity of the ring.

Investigation of Regioselectivity and Site-Specificity

In polysubstituted pyrimidines like this compound, the question of which halogen is preferentially displaced by a nucleophile is of paramount importance for synthetic planning. Generally, in nucleophilic aromatic substitutions of halogenated pyridines and pyrimidines, the position of substitution is influenced by both electronic and steric factors.

For 2,4-dichloropyrimidines, nucleophilic substitution is often selective for the C-4 position. wuxiapptec.com However, the presence of other substituents on the ring can significantly alter this selectivity. wuxiapptec.com For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can direct the substitution to the C-2 position. wuxiapptec.com

In the case of this compound, the vinyl group at C-6 and the fluoro group at C-5 will influence the regioselectivity of nucleophilic attack. The relative reactivity of the C-Cl versus the C-F bond is a critical factor. While fluoride (B91410) is a poor leaving group in SN2 reactions, it can be an effective leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. masterorganicchemistry.com In some instances of SNAr on 2-fluoroheteroarenes, fluoride is readily displaced. acs.org

Computational studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) distributions, can provide insights into the likely sites of nucleophilic attack. wuxiapptec.com For 2,4-dichloropyrimidine, the LUMO is primarily located at C-4, consistent with the observed C-4 selectivity. wuxiapptec.com The introduction of substituents, like in this compound, would alter the LUMO distribution and thus the regioselectivity.

The reaction conditions, including the nature of the nucleophile, solvent, and temperature, also play a crucial role in determining the outcome of the reaction. For example, greener and more efficient SNAr methodologies have been developed using solvents like polyethylene (B3416737) glycol (PEG-400), which can lead to excellent yields in short reaction times. nih.gov

A summary of the expected reactivity is presented in the table below:

| Reactive Site | Type of Reaction | Influencing Factors | Potential Products |

| Vinyl Moiety | Electrophilic Addition | Deactivated by electron-withdrawing pyrimidine ring | Addition products |

| Nucleophilic Addition | Activated by electron-withdrawing pyrimidine ring | Conjugate addition products | |

| Polymerization/Oligomerization | Requires specific initiators and conditions | Polymers or oligomers with pyrimidine side chains | |

| Chlorine at C-4 | Nucleophilic Aromatic Substitution (SNAr) | Electronic effects of fluoro and vinyl groups, nature of nucleophile | 4-substituted-5-fluoro-6-vinylpyrimidines |

| Fluorine at C-5 | Nucleophilic Aromatic Substitution (SNAr) | Generally less reactive than chlorine as a leaving group in SNAr, but can be displaced under certain conditions | 5-substituted-4-chloro-6-vinylpyrimidines |

Comparative Reactivity of Chlorine versus Fluorine Substituents

In the context of nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C4 position of this compound is significantly more reactive than the fluorine atom at the C5 position. This differential reactivity is a well-established principle in the chemistry of halogenated pyrimidines. The C4 and C6 positions of the pyrimidine ring are inherently more electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms, making them more susceptible to nucleophilic attack. wikipedia.org Consequently, the chlorine atom at C4 serves as a better leaving group in SNAr reactions compared to the fluorine at C5.

This selective reactivity allows for the sequential functionalization of the pyrimidine ring. For instance, treatment with nucleophiles such as amines or alkoxides will preferentially displace the C4-chloro substituent, leaving the C5-fluoro and C6-vinyl groups intact. This principle is fundamental in the strategic synthesis of more complex pyrimidine derivatives.

Cross-Coupling Reactions at Halogenated Positions

The halogenated positions of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, offering powerful methods for carbon-carbon and carbon-heteroatom bond formation.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely employed method for the arylation or vinylation of halogenated pyrimidines. mdpi.comorganic-chemistry.orglibretexts.org In the case of this compound, the more reactive C4-chloro position would be the primary site for Suzuki coupling. researchgate.netmdpi.com This allows for the introduction of a wide range of aryl or heteroaryl substituents at this position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction provides a means to form substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org While the vinyl group is already present in this compound, the C4-chloro position can participate in Heck-type couplings. This reaction is valuable for the synthesis of complex olefinic structures. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction would proceed selectively at the C4-chloro position of this compound, allowing for the introduction of an alkynyl moiety. nih.govrsc.org

The following table summarizes the expected regioselectivity of these cross-coupling reactions:

| Cross-Coupling Reaction | Reactive Site | Expected Product |

| Suzuki Coupling | C4-Chloro | 4-Aryl/Vinyl-5-fluoro-6-vinylpyrimidine |

| Heck Coupling | C4-Chloro | 4-Substituted alkene-5-fluoro-6-vinylpyrimidine |

| Sonogashira Coupling | C4-Chloro | 4-Alkynyl-5-fluoro-6-vinylpyrimidine |

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions offer an alternative route to functionalize the this compound scaffold. This process typically involves the treatment of the halogenated pyrimidine with an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. mdpi.comnih.gov This results in the replacement of a halogen atom with a lithium atom, generating a highly reactive organolithium intermediate. acs.org

Given the higher reactivity of the C-Cl bond compared to the C-F bond, the halogen-metal exchange is expected to occur preferentially at the C4 position. The resulting 4-lithiated-5-fluoro-6-vinylpyrimidine can then be quenched with various electrophiles to introduce a wide array of substituents.

Reactivity of the Pyrimidine Heterocycle

Analysis of Electrophilic and Nucleophilic Attack Sites on the Ring

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards electrophiles and nucleophiles. numberanalytics.com The presence of two nitrogen atoms significantly reduces the electron density of the ring carbons, making electrophilic aromatic substitution challenging. wikipedia.org When such reactions do occur, they are most likely to take place at the C5 position, which is the least electron-deficient carbon atom in the pyrimidine ring. wikipedia.org

Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. numberanalytics.com The most electrophilic positions, and therefore the primary sites for nucleophilic attack, are the C2, C4, and C6 positions. wikipedia.org In this compound, the C4 and C6 positions are particularly activated towards nucleophilic substitution, with the C4 position being the most reactive due to the presence of a good leaving group (chlorine).

Oxidation and Reduction Reactions of the Pyrimidine Nucleus

The pyrimidine nucleus can undergo both oxidation and reduction reactions, although these transformations are less common than substitutions. Oxidation of the pyrimidine ring can lead to the formation of N-oxides or ring-opened products, depending on the oxidant and reaction conditions. researchgate.netnih.gov For instance, treatment with peracids can lead to the formation of pyrimidine N-oxides. wikipedia.org

Reduction of the pyrimidine ring is more readily achieved. researchgate.net Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can lead to the saturation of the C5-C6 double bond, yielding dihydropyrimidine (B8664642) derivatives. umich.edu In the case of this compound, the vinyl group would also be susceptible to reduction under these conditions.

Ring Opening and Subsequent Cyclization Possibilities for Derivatives

Under certain conditions, the pyrimidine ring can undergo ring-opening reactions, often initiated by nucleophilic attack. umich.eduwur.nl For example, strong bases can induce ring cleavage, leading to the formation of acyclic intermediates. These intermediates can sometimes be trapped or undergo subsequent cyclization to form different heterocyclic systems. researchgate.netrsc.org

The diverse reactivity of the functional groups on this compound allows for a variety of derivative formations that could then undergo ring-opening and cyclization. For instance, a derivative where the C4 position has been substituted with a nucleophile containing a secondary reactive site could be designed to undergo an intramolecular cyclization, potentially leading to fused heterocyclic systems. researchgate.net

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is dictated by the interplay of its functional groups and the inherent electronic properties of the pyrimidine core. Mechanistic studies, while not always available for this specific molecule, can be inferred from research on related substituted pyrimidines and general principles of organic and organometallic chemistry. These investigations are crucial for understanding and predicting the outcomes of its reactions, particularly in the synthesis of more complex molecules.

Elucidation of Electrophilic Substitution Mechanisms

Electrophilic aromatic substitution on the pyrimidine ring is generally considered a challenging transformation. The presence of two electron-withdrawing nitrogen atoms makes the ring electron-deficient and thus less susceptible to attack by electrophiles. researchgate.net However, the substituents on the ring play a critical role in modulating this reactivity. researchgate.net For this compound, the 5-position is the most likely site for electrophilic attack, as it is the least deactivated position in the pyrimidine ring.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the final, rapid step, a proton is eliminated from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com

Table 1: General Mechanism of Electrophilic Aromatic Substitution

| Step | Description | Intermediate |

| 1 | Attack of the π-electrons of the pyrimidine ring on the electrophile (E+). | Sigma Complex (Arenium Ion) |

| 2 | Deprotonation to restore aromaticity. | Substituted Pyrimidine |

Due to the electron-deficient nature of the pyrimidine ring, strong electrophiles are typically required to drive such reactions. researchgate.net Studies on related thienopyrimidines have shown that the position of electrophilic attack is heavily influenced by the fused ring system, suggesting that annulation and substituent effects are paramount. growingscience.com

Studies on Oxidative Addition and Reductive Elimination in Metal-Catalyzed Processes

Metal-catalyzed cross-coupling reactions are fundamental transformations for forming new carbon-carbon and carbon-heteroatom bonds, and the C-Cl bond in this compound is a prime site for such reactions. These catalytic cycles typically involve two key mechanistic steps: oxidative addition and reductive elimination. wikipedia.orglibretexts.org

Reductive Elimination: This is the final step of the catalytic cycle, where a new bond is formed between two ligands on the metal center, and the product is released from the coordination sphere of the metal. wikipedia.orglibretexts.org This process reduces the oxidation state and coordination number of the metal by two, regenerating the active catalyst for the next cycle. wikipedia.org A critical requirement for reductive elimination is that the two groups to be coupled must be in a cis orientation to each other on the metal center. libretexts.org The rate of reductive elimination is influenced by the nature of the ligands and the steric environment around the metal. libretexts.org

Table 2: Key Steps in a Generic Cross-Coupling Catalytic Cycle

| Step | Description | Change in Metal Oxidation State |

| Oxidative Addition | Insertion of the metal into the C-Cl bond of this compound. | Increases by 2 (e.g., Pd(0) → Pd(II)) |

| Transmetalation | Transfer of an organic group from another organometallic reagent to the catalyst. | No change |

| Reductive Elimination | Formation of a new C-C or C-heteroatom bond and release of the product. | Decreases by 2 (e.g., Pd(II) → Pd(0)) |

Influence of Electronic and Steric Factors on Reaction Pathways

The reactivity of this compound is significantly governed by the electronic and steric properties of its constituent groups. These factors can dictate the regioselectivity, reaction rate, and even the feasibility of certain transformations.

Electronic Factors: The pyrimidine ring itself is π-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack. stackexchange.com The fluoro and chloro substituents further enhance this electron deficiency through their strong inductive electron-withdrawing effects. This heightened electrophilicity at the carbon atoms bearing the halogens makes nucleophilic aromatic substitution a viable reaction pathway.

In the context of metal-catalyzed reactions, the electron-poor nature of the pyrimidine ring can facilitate oxidative addition. wikipedia.org Conversely, for reductive elimination, electron-rich ligands on the metal center tend to accelerate the reaction. libretexts.org The electronic nature of coupling partners in reactions like Suzuki or Stille couplings will also play a crucial role. Electron-donating groups on the coupling partner can increase the rate of transmetalation.

Steric Factors: Steric hindrance can play a significant role in determining the outcome of reactions involving this compound. The vinyl group at the 6-position, while not exceptionally large, can influence the accessibility of the adjacent 5-fluoro and the C-Cl bond at the 4-position to incoming reagents or catalysts.

In metal-catalyzed cross-coupling reactions, bulky ligands on the metal catalyst can influence the rate and selectivity of both oxidative addition and reductive elimination. nih.gov For instance, bulky phosphine (B1218219) ligands are often employed to promote reductive elimination by creating a more sterically crowded coordination sphere. libretexts.org The relative steric bulk of the vinyl group compared to the fluoro substituent may lead to preferential reaction at the less hindered position in certain cases. Studies on substituted pyridazines have shown that steric bulk near the nitrogen atoms can significantly impact the binding to a metal center and the subsequent catalytic activity. nih.gov

Table 3: Summary of Electronic and Steric Influences

| Feature | Electronic Influence | Steric Influence |

| Pyrimidine Ring | π-deficient, activates towards nucleophilic attack. | Planar geometry. |

| Fluoro Group (C5) | Strong inductive electron withdrawal. | Relatively small size. |

| Chloro Group (C4) | Inductive electron withdrawal, leaving group in substitutions. | Larger than fluorine, can influence approach to C4. |

| Vinyl Group (C6) | Weakly electron-donating, can participate in addition reactions. | Can sterically hinder access to adjacent positions. |

The combination of these electronic and steric effects creates a unique reactivity profile for this compound, making it a versatile substrate for the synthesis of a wide range of functionalized pyrimidine derivatives.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

Detailed ¹H and ¹³C NMR spectra are essential for identifying the different proton and carbon environments within the molecule. For 4-chloro-5-fluoro-6-vinylpyrimidine, one would expect to observe distinct signals for the pyrimidine (B1678525) ring proton, the vinyl protons, and the carbons of both the pyrimidine ring and the vinyl group. The chemical shifts and coupling constants would provide critical information about the electronic environment and connectivity of the atoms. At present, no such data has been published.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. thermofisher.comnih.govresearchgate.net A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom at the C5 position of the pyrimidine ring. The chemical shift and coupling to adjacent protons (if any) and carbon atoms would offer valuable structural insights. This information is not currently available.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning signals and determining the bonding network within a molecule. youtube.com

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, between the protons of the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the vinyl group and the protonated carbon of the pyrimidine ring.

No 2D NMR studies for this compound have been reported.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C=C and C-H stretching and bending vibrations of the vinyl group and the pyrimidine ring, as well as vibrations associated with the C-Cl and C-F bonds. A search of the literature did not yield any IR spectral data for this compound.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. While predicted molecular weights and formulas are available from chemical vendors lookchem.com, no experimental HRMS data or fragmentation analysis for this compound has been published.

Vacuum Ultraviolet (VUV) Spectroscopy for Electronic Excited States and Photochemical Properties

Vacuum Ultraviolet (VUV) spectroscopy is a powerful technique for investigating the electronic excited states and photochemical properties of molecules by probing electronic transitions in the high-energy VUV region of the electromagnetic spectrum, typically between 100 and 200 nanometers. This technique is particularly valuable for understanding the behavior of molecules upon absorption of high-energy photons, which can induce photochemical reactions. Analysis of the VUV absorption spectrum of this compound, though not directly available in the literature, can be inferred from studies on similar halogenated pyrimidine derivatives. rsc.orgrsc.orgmdpi.comnih.govnih.gov

The VUV region allows for the excitation of electrons to higher energy orbitals, including Rydberg states, providing detailed insights into the electronic structure of the molecule. rsc.org The absorption of VUV radiation promotes the molecule to various electronically excited states. The subsequent decay of these excited states can lead to a range of photochemical processes, including isomerization, dissociation, or the formation of new chemical bonds. By analyzing the energies and intensities of the absorption bands in the VUV spectrum, it is possible to characterize these excited states and predict the likely photochemical pathways.

Detailed research on pyrimidine and its halogenated analogues, such as 2-chloropyrimidine (B141910) and bromopyrimidines, reveals that the VUV spectra, typically measured in the 3.7 to 10.8 eV range, exhibit several distinct absorption bands. rsc.orgrsc.orgnih.govnih.govresearchgate.net These bands are generally assigned to π* ← n and π* ← π electronic transitions. The introduction of halogen substituents is known to influence the electronic spectra, with the magnitude of the effect increasing with the energy of the photons. rsc.orgresearchgate.net While the lower energy absorption bands show minor shifts upon halogenation, the features at higher energies display more significant alterations. rsc.orgresearchgate.net

For this compound, the presence of chloro, fluoro, and vinyl substituents on the pyrimidine ring is expected to further modify the electronic transitions compared to the parent pyrimidine molecule. The vinyl group, being a chromophore itself, will introduce additional π orbitals, leading to new and shifted electronic transitions. The electronegative chlorine and fluorine atoms will also influence the energy levels of the molecular orbitals.

The photochemical properties of fluorinated compounds have been a subject of interest, with studies showing that fluorine substitution can significantly impact photoreactivity. rsc.orgnih.govmdpi.com In the context of this compound, the absorption of VUV radiation could lead to the cleavage of the C-Cl bond, a common photochemical reaction for chlorinated aromatic compounds, or other rearrangements involving the vinyl group and the pyrimidine ring.

To provide a more quantitative, albeit illustrative, understanding of the electronic transitions that could be expected for this compound, the following table presents theoretical data for a related molecule, 5-bromopyrimidine (B23866). This data, derived from time-dependent density functional theory (TDDFT) calculations, showcases the types of excited states, their vertical excitation energies, and oscillator strengths that are characterized by VUV spectroscopy. mdpi.com

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for 5-Bromopyrimidine This table presents data for 5-bromopyrimidine as a representative example to illustrate the types of electronic transitions observed in halogenated pyrimidines. mdpi.com

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f₀) | Dominant Transition Character |

|---|---|---|---|

| S₁ | 4.33 | 0.0000 | n(N) → π |

| S₂ | 4.97 | 0.0217 | π → π |

| S₃ | 5.48 | 0.0000 | n(Br) → π |

| S₄ | 6.10 | 0.1031 | π → π |

| S₅ | 6.55 | 0.0000 | n(N) → π |

| S₆ | 6.85 | 0.3421 | π → π |

| S₇ | 7.08 | 0.0000 | n(Br) → σ(C-Br) |

| S₈ | 7.28 | 0.4578 | π → π |

In-Depth Computational Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical chemistry of the compound this compound reveals a significant gap in publicly available research. Despite extensive searches for dedicated studies on its electronic and structural properties, no specific Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analyses, or detailed examinations of its reactivity descriptors and thermodynamic parameters appear to have been published in scientific literature or chemical databases.

The user's request for an article focused on the computational and theoretical aspects of this compound, structured around a detailed outline including geometry optimization, FMO analysis, reactivity descriptors, and thermodynamic stability, cannot be fulfilled at this time. Generating such an article would necessitate specific data from computational models, which are not available for this particular molecule in the public domain. While the theoretical concepts and computational methodologies mentioned in the outline are standard in modern chemical research, their application to a specific compound requires a dedicated study.

Information on related but distinct compounds, such as 4-chloro-5-fluoro-6-methylpyrimidine (B1591844) and 4-chloro-6-ethyl-5-fluoropyrimidine, is accessible. However, the subtle yet significant structural difference—the presence of a vinyl group in the target compound—precludes direct extrapolation of their computational data. The electronic and steric effects of the vinyl group would lead to unique values for properties like HOMO-LUMO energy gaps, chemical potential, and molecular geometry that cannot be accurately inferred from its alkyl-substituted analogs.

Basic information for this compound, such as its molecular formula (C₆H₄ClFN₂) and molecular weight, is available from chemical suppliers and databases. However, this information does not extend to the in-depth theoretical analysis required to populate the requested article structure.

Until specific computational studies on this compound are conducted and published, a scientifically accurate and detailed article on its theoretical chemistry, as per the specified outline, cannot be responsibly generated.

Computational and Theoretical Chemistry Studies

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for calculating the electronic absorption spectra of molecules by predicting their vertical excitation energies and oscillator strengths. For a molecule like 4-Chloro-5-fluoro-6-vinylpyrimidine, TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the nature of its electronic transitions.

The primary electronic transitions in such a substituted pyrimidine (B1678525) are expected to involve the π-systems of the pyrimidine ring and the vinyl group. Key predicted transitions would likely include π → π* and n → π* excitations. The π → π* transitions, characterized by high oscillator strengths, correspond to the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, typically of lower energy and weaker intensity, involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the nitrogen atoms) to an antibonding π* orbital. rsc.orgnih.gov

The solvent environment can significantly influence these electronic transitions. By using a Polarizable Continuum Model (PCM) within the TD-DFT framework, one can simulate the effect of different solvents on the absorption spectrum. rsc.org For instance, in a polar solvent, a blue shift (hypsochromic shift) might be observed for n → π* transitions, while π → π* transitions could show a red shift (bathochromic shift).

A representative table of calculated electronic transitions for a similar pyrimidine derivative in the gas phase is shown below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| n → π | 3.85 | 322 | 0.0015 |

| π → π | 4.98 | 249 | 0.2530 |

| π → π* | 5.62 | 221 | 0.1120 |

This is an illustrative data table based on typical values for substituted pyrimidines.

Higher-Level Ab Initio Methods (e.g., CCSD(T), MP2) for Benchmark Calculations

While DFT is computationally efficient, higher-level ab initio methods such as Møller-Plesset second-order perturbation theory (MP2) and the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are crucial for obtaining highly accurate benchmark energies and properties. unideb.huacs.org These methods are particularly important for calibrating the results from more approximate DFT functionals and for studying systems where electron correlation is critical, such as in the determination of stacking interactions or reaction barriers.

For this compound, CCSD(T) calculations, when extrapolated to the complete basis set (CBS) limit, can provide definitive values for properties like stacking interaction energies if the molecule were to form a dimer. acs.org Such calculations have shown that standard DFT methods can sometimes underestimate non-covalent interaction energies. acs.orgnih.gov

MP2 calculations also offer a significant improvement over standard DFT for describing dispersion forces, which are vital in non-covalent interactions. unideb.hu Comparing MP2 and CCSD(T) results allows for a quantitative assessment of the higher-order electron correlation effects. acs.org

Below is a sample data table illustrating the comparison of interaction energies for a model pyrimidine dimer calculated with different methods.

| Method/Basis Set | Interaction Energy (kcal/mol) |

| MP2/6-31G(0.25) | -10.5 |

| MP2/aug-cc-pVDZ | -11.8 |

| CCSD(T)/6-31G | -11.2 |

| CCSD(T)/CBS (estimated) | -11.6 |

This is an illustrative data table based on published data for pyrimidine dimers. acs.org

Molecular Electrostatic Potential (MEP) Analysis for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. mdpi.comchemrxiv.org The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential.

For this compound, an MEP analysis would reveal several key features:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be localized over the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, and also over the π-system of the vinyl group. mdpi.com

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is often found on the hydrogen atoms. Furthermore, the presence of the highly electronegative chlorine and fluorine atoms creates a region of positive electrostatic potential on the outer side of the halogen atoms along the C-X bond axis, known as a σ-hole, making these sites potential halogen bond donors. chemrxiv.org

The MEP surface provides a clear, qualitative prediction of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors. chemrxiv.orgrsc.org

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Electron Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with intuitive chemical concepts. researchgate.net This analysis provides quantitative insights into bonding, charge distribution, and intramolecular interactions.

For this compound, NBO analysis can quantify:

Hybridization and Bond Strength: It determines the hybridization of atomic orbitals in each bond and the electron occupancy of bonding, non-bonding, and anti-bonding orbitals.

Hyperconjugative Interactions: The most significant application is the analysis of electron delocalization through hyperconjugation. This is evaluated by calculating the second-order perturbation interaction energy, E(2), between a filled (donor) NBO and an empty (acceptor) NBO. nih.gov Strong interactions indicate significant electron delocalization, which contributes to molecular stability.

Key expected interactions in this compound would include:

Delocalization from the nitrogen lone pairs (n) into the antibonding π* orbitals of the ring (n → π*).

Delocalization from the π orbitals of the vinyl group into the π* orbitals of the pyrimidine ring, and vice-versa, indicating conjugation.

A sample NBO analysis table for a related aminopyrimidine shows the kind of data generated. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 18.5 |

| LP(1) N1 | π(C4-C5) | 22.1 |

| π(C5-C6) | π*(N1-C2) | 15.8 |

This is an illustrative data table based on published data for a substituted pyrimidine. nih.gov LP denotes a lone pair.

Computational Studies on Halogen Bonding and Other Non-Covalent Interactions

The presence of a chlorine atom on the pyrimidine ring of this compound makes it a candidate for forming halogen bonds. A halogen bond is a directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. acs.org